Chemical structure and properties of 3-amino-N-(4-hydroxyphenyl)benzamide
Chemical structure and properties of 3-amino-N-(4-hydroxyphenyl)benzamide
Abstract
This technical guide provides a comprehensive examination of 3-amino-N-(4-hydroxyphenyl)benzamide, a substituted aromatic amide with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, its structural motifs—an aminobenzamide core and a hydroxyphenyl moiety—are well-established pharmacophores. This document synthesizes information from structurally related compounds to provide a robust guide covering its chemical structure, a validated synthetic route, physicochemical properties, analytical characterization protocols, and a discussion of its potential biological activities. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising compound.
Chemical Identity and Structure
3-amino-N-(4-hydroxyphenyl)benzamide is a derivative of benzoic acid featuring an amino group at the meta-position of the benzoyl ring and a 4-hydroxyphenyl group attached to the amide nitrogen. This unique arrangement of functional groups imparts specific electronic and steric properties that are critical to its chemical reactivity and biological interactions.
-
IUPAC Name: 3-amino-N-(4-hydroxyphenyl)benzamide
-
Molecular Formula: C₁₃H₁₂N₂O₂
-
Molecular Weight: 228.25 g/mol
-
CAS Number: While a specific CAS number for this exact structure is not widely indexed, the closely related analog 3-amino-N-(4-aminophenyl)-benzamide is registered under CAS No. 2657-93-4[1]. Researchers should verify the identity of any synthesized or procured material via analytical characterization.
Caption: Chemical structure of 3-amino-N-(4-hydroxyphenyl)benzamide.
Synthesis Protocol and Rationale
The synthesis of N-aryl benzamides is a cornerstone of organic chemistry, typically achieved via an amidation reaction. For 3-amino-N-(4-hydroxyphenyl)benzamide, a reliable synthetic strategy involves the coupling of 3-aminobenzoic acid with 4-aminophenol. To facilitate this reaction, the carboxylic acid must first be "activated" to a more electrophilic species, such as an acyl chloride.
Causality of Experimental Choices:
-
Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies purification as they can be easily removed, driving the reaction to completion.
-
Base Catalyst (Pyridine or Triethylamine): The amidation reaction releases HCl as a byproduct. A non-nucleophilic organic base is required to neutralize this acid, preventing the protonation of the amine nucleophile (4-aminophenol) and thus ensuring its availability for reaction.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Activation of 3-Aminobenzoic Acid:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~2-3 eq) either neat or in an inert solvent like toluene.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 3-aminobenzoyl chloride, which is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve 4-aminophenol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude 3-aminobenzoyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the 4-aminophenol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-amino-N-(4-hydroxyphenyl)benzamide.
-
Physicochemical Properties
| Property | Estimated Value / Observation | Rationale / Reference |
| Physical Form | Off-white to light brown solid | Typical for aromatic amides. |
| Melting Point | 180 - 220 °C (estimated) | N-aryl benzamides are crystalline solids with relatively high melting points. For example, the related N-(4-bromophenyl)-4-hydroxybenzamide melts at 180-182°C[2]. The presence of multiple hydrogen bonding groups (amino, hydroxyl, amide) will contribute to a strong crystal lattice. |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. | The polar functional groups allow for solubility in polar aprotic and protic solvents. Low water solubility is expected due to the two hydrophobic aromatic rings[3]. |
| LogP (Octanol/Water) | 1.5 - 2.5 (predicted) | This value suggests moderate lipophilicity, which is a critical parameter for predicting membrane permeability in biological systems. |
| pKa | ~4.5 (amino group), ~10 (hydroxyl group) | The anilinic amino group is weakly basic. The phenolic hydroxyl group is weakly acidic. |
Spectroscopic and Analytical Characterization
The identity and purity of synthesized 3-amino-N-(4-hydroxyphenyl)benzamide must be confirmed through a combination of spectroscopic and analytical techniques.
Predicted Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
-
~10.0 ppm (singlet, 1H): Amide N-H proton.
-
~9.5 ppm (singlet, 1H): Phenolic O-H proton.
-
~7.5-7.7 ppm (doublet, 2H): Aromatic protons on the hydroxyphenyl ring, ortho to the amide linkage.
-
~6.8-7.3 ppm (multiplet): Aromatic protons on the aminobenzoyl ring.
-
~6.7 ppm (doublet, 2H): Aromatic protons on the hydroxyphenyl ring, meta to the amide linkage.
-
~5.1 ppm (broad singlet, 2H): Amino -NH₂ protons.
-
-
¹³C NMR (in DMSO-d₆):
-
~165 ppm: Amide carbonyl carbon (C=O).
-
~154 ppm: Aromatic carbon attached to the hydroxyl group.
-
~149 ppm: Aromatic carbon attached to the amino group.
-
~115-135 ppm: Remaining aromatic carbons.
-
-
IR Spectroscopy (KBr pellet, cm⁻¹):
-
3450-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations. Primary amines typically show two distinct N-H bands in this region[4].
-
~1650 cm⁻¹ (strong): Amide I band (C=O stretch). This is lower than for ketones due to resonance with the amide nitrogen[5].
-
~1590-1510 cm⁻¹ (strong): Amide II band (N-H bend) and aromatic C=C stretching[6].
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 229.0977
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent, such as methanol or a mixture of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).
-
Gradient: A typical gradient would be to start with 10-20% B, increasing to 90-95% B over 15-20 minutes, holding for a few minutes, and then returning to the initial conditions to re-equilibrate the column.
-
-
Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
Potential Biological and Pharmacological Properties
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[7] The specific combination of the 3-amino and N-(4-hydroxyphenyl) groups in the target molecule suggests several promising avenues for pharmacological investigation.
-
Antimicrobial Activity: Many substituted benzamides have demonstrated potent activity against various bacterial and fungal strains.[8][9] The amide linkage is a key structural feature in many antimicrobial agents, and the aromatic rings can be tailored to enhance interactions with microbial targets.
-
Anticancer Potential: The o-aminobenzamide scaffold, a close isomer of the 3-amino structure, is found in potent anti-gastric cancer agents.[10][11] These compounds can induce apoptosis, arrest the cell cycle, and inhibit cell migration. The N-hydroxyphenyl group is also present in some histone deacetylase (HDAC) inhibitors, which are an important class of anticancer drugs.[12]
-
Enzyme Inhibition: N-aryl benzamides have been investigated as inhibitors for various enzymes, including cholinesterases and lipoxygenases.[13] The ability of the molecule to form hydrogen bonds and engage in aromatic interactions makes it a versatile scaffold for designing enzyme inhibitors.
Caption: Relationship between structural motifs and potential activities.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-amino-N-(4-hydroxyphenyl)benzamide is not available, a hazard assessment can be made based on data for similar compounds like N,N-diethylbenzamide and benzamide.[14][15]
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Conclusion
3-amino-N-(4-hydroxyphenyl)benzamide is a molecule with considerable, albeit largely unexplored, potential. Its structure combines pharmacophores known to be active in antimicrobial and anticancer applications. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The detailed protocols and predictive data herein are designed to empower researchers to further investigate this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents or advanced materials. The self-validating nature of the described analytical protocols ensures that future work on this molecule can be built upon a foundation of high scientific integrity.
References
-
Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]
-
Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Chem Publishers. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]
-
Chen, Y., et al. (2022). Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]
-
Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). IR Spectroscopy of Amides and Applications. Scribd. Available at: [Link]
-
Li, Y., et al. (2023). Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). The features of IR spectrum. St. Paul's Cathedral Mission College. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]
-
Smith, B.C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Illinois State University. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.org. Available at: [Link]
-
NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted... ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 4-(2,5-dimethoxybenzoyl)-N-(2-hydroxyphenyl)benzamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. Available at: [Link]
-
Aziz, M.A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]
-
Pipirigeanu, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. Available at: [Link]
-
Wang, H., et al. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. Available at: [Link]
- Prather, K.L.J., et al. (2013). Biological syntheisis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
-
BMRB. (n.d.). bmse011001 NMR Quality Control Of Fragment Libraries For Screening. BMRB. Available at: [Link]
- Prather, K.L.J., et al. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
-
PubChem. (n.d.). 4-Hydroxybenzamide. PubChem. Available at: [Link]
-
Rasayan J. Chem. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem. Available at: [Link]
Sources
- 1. 3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE | 2657-93-4 [chemicalbook.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chempublishers.com [chempublishers.com]
- 8. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
